High Enantiomeric Excess via Enzymatic Resolution
Lipase‑catalyzed kinetic resolution of trans‑3‑amino‑4‑hydroxytetrahydrofuran using Candida antarctica lipase‑B (CAL‑B) yields the (3S,4R)‑configured alcohol in >99% enantiomeric excess, whereas the racemic starting material possesses 0% ee [1]. The identical enzymatic method applied to the cis‑configured substrate produces the cis‑isomers with similarly high ee but opposite absolute configuration; however, the enzymatic efficiency (E‑value) differs between the trans and cis series [1]. For procurement, a specification of ≥99% ee directly certifies that the material is the single desired enantiomer, eliminating the risk of introducing an unwanted stereoisomer that could compromise a chiral synthesis or a biological assay.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (enzymatically resolved (3S,4R)-isomer) |
| Comparator Or Baseline | Racemic trans-4-aminooxolan-3-ol (CAS 144870-96-2): 0% ee; (3R,4S)-enantiomer (CAS 190792-70-2): >99% ee reported under analogous conditions |
| Quantified Difference | >99 percentage-point ee advantage over racemate; chirality opposite to the (3R,4S)-enantiomer |
| Conditions | CAL‑B‑catalyzed hydrolysis of racemic trans‑3‑amino‑4‑hydroxytetrahydrofuran butyrate ester, pH 7.0, 30 °C, as described in Villar-Barro et al. (2014) |
Why This Matters
A >99% ee specification guarantees stereochemical homogeneity, which is indispensable for reproducible asymmetric syntheses and for structure‑activity relationship (SAR) studies where the opposite enantiomer could produce confounding biological results.
- [1] Villar-Barro, Á., Brieva, R., & Gotor, V. (2014). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Bioorganic & Medicinal Chemistry, 22(20), 5563–5568. https://doi.org/10.1016/j.bmc.2014.05.014 View Source
